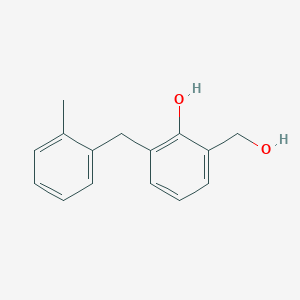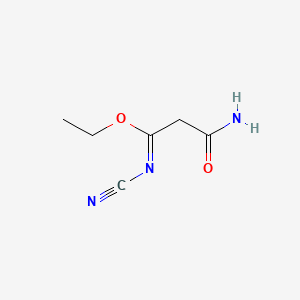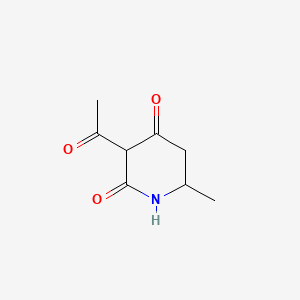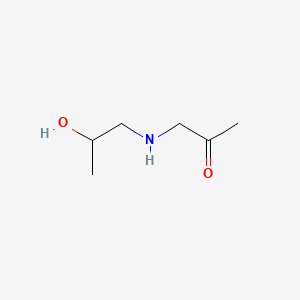
3-(2-Methylbenzyl) Saligenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its minor anti-depressant effects and potential anti-melanomic properties.
準備方法
The synthesis of 3-(2-Methylbenzyl) Saligenin typically involves the hydroxymethylation of phenol using formaldehyde. The reaction conditions include the use of a base to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-(2-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, forming salicylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Common reagents such as halogens can substitute the hydroxyl group, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include salicylic acid, halogenated derivatives, and other phenolic compounds
科学的研究の応用
3-(2-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating depression and melanoma.
Industry: It is used in the production of various phenolic compounds and as a precursor in organic synthesis
作用機序
The mechanism of action of 3-(2-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, its anti-depressant effects may be due to its interaction with neurotransmitter receptors, while its anti-melanomic properties could be linked to its ability to inhibit specific enzymes involved in melanin production .
類似化合物との比較
3-(2-Methylbenzyl) Saligenin is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:
特性
分子式 |
C15H16O2 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3 |
InChIキー |
ANDMPIILLBXGMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)

![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)

